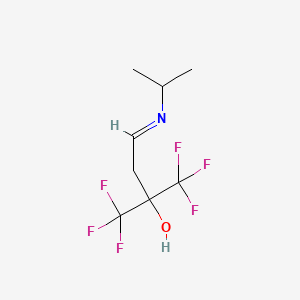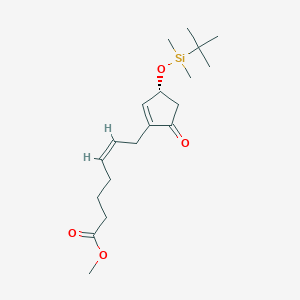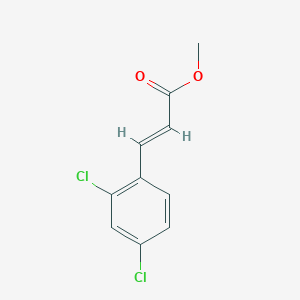
Methyl 2,4-dichlorocinnamate
Descripción general
Descripción
“Methyl 2,4-dichlorocinnamate” is a synthetic organic compound . It belongs to the class of cinnamic acid derivatives. The molecular formula of this compound is C10H8Cl2O2. It has an average mass of 231.07 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cinnamate (benzene ring with a propenoate group) structure with two chlorine atoms at the 2nd and 4th positions and a methyl group attached to the propenoate group .
Physical And Chemical Properties Analysis
“this compound” is likely to have properties similar to other cinnamic acid derivatives. These properties can include solubility in various solvents, melting and boiling points, and specific optical rotation .
Aplicaciones Científicas De Investigación
Herbicidal Applications
Methyl 2,4-dichlorocinnamate (and similar compounds) has been extensively studied for its herbicidal properties. For instance, Shimabukuro et al. (1978) researched the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate on various plants, revealing its role as a selective herbicide, particularly in controlling wild oats in wheat. This compound functions as a strong auxin antagonist, affecting root growth and development in susceptible plants (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Environmental Impact and Toxicology
The environmental impact and toxicology of 2,4-dichlorophenoxyacetic acid, a related compound, has been the subject of significant research. For example, a scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) highlighted global research trends in this area, with a focus on the compound's toxicity, mutagenicity, and impact on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).
Photocatalytic Degradation
Lemus et al. (2008) investigated the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts. This research is vital for understanding how to remediate wastewater contamination caused by such herbicides (Lemus, López, Recillas, Frías, Montes, Delgado, Centeno, & Odriozola, 2008).
Biodegradation
Research by McGhee and Burns (1995) explored the biodegradation of 2,4-dichlorophenoxyacetic acid in contaminated soil. They found that bacterial isolates could significantly degrade the herbicide in soil, highlighting the potential of biodegradation as a remediation strategy (McGhee & Burns, 1995).
Chemical Synthesis and Analysis
Research on the synthesis of related compounds, such as 2,4-dichloro-5-methoxy-pyrimidine, has been conducted to develop new intermediate compounds of pyrimidine. This illustrates the broader chemical applications of compounds related to this compound (Liu Guo-ji, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (E)-3-(2,4-dichlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBQSTISRBKZTG-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



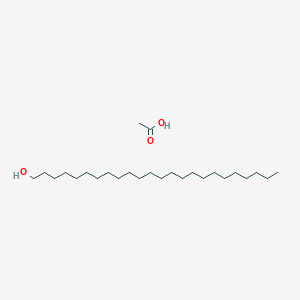

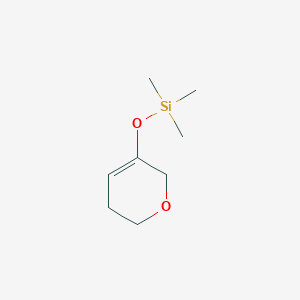
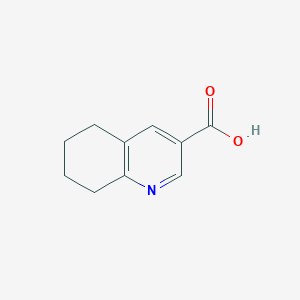


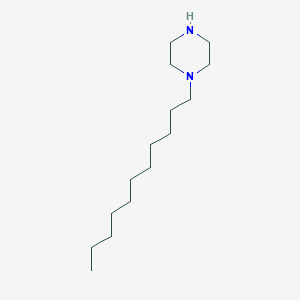

![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)
![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)
![Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B3156256.png)
